molecular formula C17H13Cl2NOS B409479 3,6-Dichloro-N-(2,3-dimethylphenyl)benzo[b]thiophene-2-carboxamide CAS No. 332156-53-3

3,6-Dichloro-N-(2,3-dimethylphenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B409479
CAS No.: 332156-53-3
M. Wt: 350.3g/mol
InChI Key: IHHKXKOUDYSWIQ-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(2,3-dimethylphenyl)benzo[b]thiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzothiophene core, chlorinated aromatic rings, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(2,3-dimethylphenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Amidation: The final step involves the reaction of the chlorinated benzothiophene with 2,3-dimethylaniline to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(2,3-dimethylphenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The chlorinated positions on the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

  • Substitution

Properties

CAS No.

332156-53-3

Molecular Formula

C17H13Cl2NOS

Molecular Weight

350.3g/mol

IUPAC Name

3,6-dichloro-N-(2,3-dimethylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NOS/c1-9-4-3-5-13(10(9)2)20-17(21)16-15(19)12-7-6-11(18)8-14(12)22-16/h3-8H,1-2H3,(H,20,21)

InChI Key

IHHKXKOUDYSWIQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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